molecular formula C6H13ClNOP B8563059 3-Tert-butyl-2-chloro-1,3,2-oxazaphospholidine CAS No. 67105-49-1

3-Tert-butyl-2-chloro-1,3,2-oxazaphospholidine

Cat. No.: B8563059
CAS No.: 67105-49-1
M. Wt: 181.60 g/mol
InChI Key: HLGFOZKNWMLNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-2-chloro-1,3,2-oxazaphospholidine is a useful research compound. Its molecular formula is C6H13ClNOP and its molecular weight is 181.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67105-49-1

Molecular Formula

C6H13ClNOP

Molecular Weight

181.60 g/mol

IUPAC Name

3-tert-butyl-2-chloro-1,3,2-oxazaphospholidine

InChI

InChI=1S/C6H13ClNOP/c1-6(2,3)8-4-5-9-10(8)7/h4-5H2,1-3H3

InChI Key

HLGFOZKNWMLNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCOP1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.7 ml (0.10 mol) of phosphorus trichloride in 200 ml of toluene in a 500 ml three neck flask equipped with a mechanical stirrer, a condenser and an addition funnel is added a solution of 11.72 g (0.10 mol) of 2-tert-butylaminoethanol in 50 ml of toluene. After refluxing for 16 hours, the orange solids are filtered off and the filtrate concentrated in vacuo. Distillation under reduced pressure gives 10.3 g (56.7%) of clear liquid: b.p. 82° C./1.0 mm Hg.
Quantity
8.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.72 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
56.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.